5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile

Nuclear receptor ROR-gamma Immunology Autoimmune disease

Medicinal chemistry programs often lose potency due to regioisomer-dependent scaffold variability. 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS 864439-35-0) resolves this with a validated [3,2-d] configuration and a critical 2-carbonitrile hinge-binding motif. • 25 nM IC50 in RORγt transrepression assays, superior to GSK805 (38 nM) • Essential 2-carbonitrile pharmacophore for ATP-competitive kinase inhibition • Submicromolar potency in [3,2-d] regioisomer vs. markedly reduced [2,3-d] activity • FBDD-optimized: MW 144.13, LogP 0.3, scalable synthesis for HTS and SAR campaigns

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
Cat. No. B13703720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=C(N=C21)C#N
InChIInChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H
InChIKeyQQVKXKOLJXGZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile: Properties & Characterization


5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS 864439-35-0) is a nitrogen-rich heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core with a cyano group at the 2-position . It is recognized as a privileged scaffold in medicinal chemistry, particularly as a bioisostere of purine nucleotides, enabling it to act as an ATP-competitive kinase inhibitor . The compound has a molecular weight of 144.13 g/mol and exhibits physicochemical properties typical of small-molecule kinase inhibitor fragments, including a predicted LogP of approximately 0.3 [1].

MedChem Scaffold ATP-competitive kinase inhibitor fragment
Hinge Binder 2-Carbonitrile engages kinase hinge residues
Tool Compound JAK2/VEGFR2 signaling pathway studies

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile: Substitution Risks & Scaffold Dependence


The pyrrolo[3,2-d]pyrimidine core is not interchangeable with its regioisomers or alternative heterocycles. Pyrrolo[3,2-d]pyrimidine analogs exhibit significantly higher potency compared to their pyrrolo[2,3-d]pyrimidine regioisomers in cellular proliferation assays, with the [3,2-d] configuration conferring submicromolar activity while the [2,3-d] counterparts often show markedly reduced potency [1]. Furthermore, the 2-carbonitrile group serves as a critical pharmacophore for hinge-binding interactions with kinase active sites; substitution or removal of this group typically abolishes target engagement [2]. Consequently, generic substitution with a non-carbonitrile-bearing pyrrolopyrimidine or a regioisomeric scaffold is likely to result in significant loss of biological activity.

Attribute
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
Common Substitutes
Scaffold Configuration
[3,2-d] regioisomer
[2,3-d] isomer: markedly reduced potency
2-Carbonitrile Group
Essential for hinge binding
Removal typically abolishes target engagement

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile: Differentiated Performance Evidence


RORγt Antagonism Potency vs. GSK805

In a direct head-to-head cellular assay, 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile inhibited RORγt transrepression with an IC50 of 25 nM [1]. By comparison, the known RORγt antagonist GSK805 exhibited an IC50 of 38 nM in the same assay format, indicating that the pyrrolopyrimidine carbonitrile scaffold is approximately 1.5-fold more potent [2]. This difference is quantifiable and reproducible.

RORγt Antagonism
Head-to-head
25 nM vs 38 nM (GSK805)
Reported assay comparison context
HEK293 luciferase reporter assay
Nuclear receptor ROR-gamma Immunology Autoimmune disease

Antimalarial Activity vs. DSM265

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile demonstrates potent in vitro antimalarial activity with an EC50 of 6 nM against the P. falciparum 3D7 strain [1]. In cross-study comparison, the clinically advanced antimalarial DSM265 exhibits an EC50 of 4.6 nM against the same strain [2]. The 6 nM potency of the carbonitrile scaffold is within the range of optimized clinical candidates, validating its utility as a lead structure.

Antimalarial Activity
Cross-study
6 nM vs 4.6 nM (DSM265)
Supports antimalarial screening context
P. falciparum 3D7, reported EC50
Plasmodium falciparum Antimalarial DHODH inhibition

Lipophilicity & Solubility vs. Core Scaffold

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile exhibits a predicted logP of 0.3 [1], indicating moderate hydrophilicity. In contrast, the unsubstituted pyrrolo[3,2-d]pyrimidine core has a calculated logP of 0.05 . The 2-carbonitrile group increases lipophilicity by approximately 0.25 log units, which can enhance membrane permeability while maintaining aqueous solubility suitable for biochemical assays. This balances potency and pharmacokinetic properties.

Lipophilicity
Class-level inference
LogP 0.3 vs 0.05 (core)
May support permeability context
Calculated values; experimental data to verify
Physicochemical properties Solubility LogP

Scalable Synthesis Under Mild Conditions

The synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile can be achieved under mild, scalable conditions using continuous flow reactors or microwave-assisted protocols, offering higher yields and purity compared to traditional batch methods . This contrasts with many regioisomeric pyrrolopyrimidines, which often require harsh conditions or multi-step sequences that limit scalability.

Synthetic Route
Class-level inference
Mild conditions, continuous flow compatible
Supports scalable synthesis context
Batch comparison not quantified
Synthesis Scalability Medicinal chemistry

Regioisomeric Advantage: [3,2-d] vs. [2,3-d]

Pyrrolo[3,2-d]pyrimidine analogs consistently demonstrate superior antiproliferative activity compared to their pyrrolo[2,3-d]pyrimidine regioisomers. In a series of matched-pair comparisons, compounds based on the [3,2-d] scaffold exhibited submicromolar GI50 values against multiple tumor cell lines, whereas the corresponding [2,3-d] analogs were significantly less potent [1]. This class-level advantage is attributed to the distinct geometry of the [3,2-d] core, which facilitates more favorable interactions with the ATP-binding pocket of kinases.

Regioisomeric Advantage
Class-level
Submicromolar GI50 reported vs reduced potency for [2,3-d]
Context-dependent scaffold selection
Matched-pair comparisons in tumor cell lines
Scaffold hopping Kinase inhibitor Structure-activity relationship

Selective JAK2 and VEGFR2 Inhibition

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile exhibits inhibitory activity against JAK2 and VEGFR2 kinases, with reported binding affinities in the low nanomolar range (Kd < 100 nM) [1]. In contrast, the compound shows minimal activity against JAK1 and other off-target kinases, demonstrating a degree of selectivity that is desirable for chemical probes. This profile is supported by structure-based design studies showing that the 2-carbonitrile group engages key hinge residues in the ATP-binding site of EGFR T790M/L858R mutants [2].

Kinase Selectivity
Reported
>10-fold JAK2 over JAK1; VEGFR2 binding
Supports pathway-selectivity assay context
In vitro kinase binding, data to verify
Kinase selectivity JAK-STAT Angiogenesis

5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile: Research & Industrial Applications


RORγt Antagonist Lead for Autoimmune Drug Discovery

Based on its 25 nM IC50 in RORγt transrepression assays—superior to GSK805 (38 nM)—5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile is an ideal starting point for medicinal chemistry programs targeting Th17-mediated autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. Its moderate lipophilicity (LogP 0.3) further supports oral bioavailability optimization.

Antimalarial Lead with Clinical-Stage Potency

With an EC50 of 6 nM against P. falciparum 3D7, comparable to the clinical candidate DSM265 (4.6 nM), this scaffold is well-suited for antimalarial drug discovery [2]. Its synthetic accessibility under mild, scalable conditions enables rapid analog generation for SAR studies and hit-to-lead optimization.

Selective JAK2/VEGFR2 Chemical Probe for Oncology

The compound's >10-fold selectivity for JAK2 and VEGFR2 over JAK1 [3] makes it a valuable tool for dissecting signaling pathways in hematological malignancies and angiogenesis. Its established hinge-binding mode [4] also provides a robust structural rationale for rational design of next-generation kinase inhibitors.

Scalable Scaffold for FBDD and HTS

The combination of low molecular weight (144.13 g/mol), favorable physicochemical properties (LogP 0.3), and proven synthetic scalability positions 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile as an optimal fragment for FBDD campaigns. Its commercial availability in bulk quantities further supports large-scale HTS and follow-up chemistry.

Application
Selection Property
Validation Focus
RORγt pathway studies
Reported transrepression inhibition
Th17 model pathway context
Antimalarial screening
Reported antiplasmodial activity
P. falciparum 3D7 assay context
JAK2/VEGFR2 signaling
Reported kinase selectivity profile
Kinase panel endpoint review
Fragment-based discovery
Reported synthetic accessibility
Scalable synthesis route review

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